molecular formula C4H10ClNO B13593511 N-cyclobutylhydroxylaminehydrochloride

N-cyclobutylhydroxylaminehydrochloride

Cat. No.: B13593511
M. Wt: 123.58 g/mol
InChI Key: MLYBKNKYYPGADN-UHFFFAOYSA-N
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Description

Significance of Hydroxylamine (B1172632) Derivatives as Nitrogenous Reagents

Hydroxylamine derivatives are crucial nitrogenous reagents, serving as precursors for the introduction of nitrogen atoms into organic molecules. nih.govrsc.org They have been instrumental in the development of novel chemical transformations, particularly in the realm of visible-light photochemistry where they can act as nitrogen-radical precursors. nih.govresearchgate.net This reactivity allows for the formation of new carbon-nitrogen bonds, a fundamental process in the synthesis of many pharmaceuticals and agrochemicals. The ability of these derivatives to serve as electrophiles has driven the creation of innovative synthetic methods. researchgate.net Furthermore, hydroxylamine derivatives are key in the synthesis of primary anilines and other nitrogen-containing compounds through molecular editing strategies, highlighting their importance in medicinal chemistry and materials science. researchgate.net

The versatility of hydroxylamine derivatives extends to their role in the synthesis of hydroxamic acids, a class of compounds with significant biological activity. mdpi.com Novel synthetic approaches utilizing hydroxylamine have streamlined the preparation of these important molecules. mdpi.com The fundamental reactivity of the hydroxylamine moiety, with its nucleophilic nitrogen and oxygen atoms, allows for a diverse range of reactions, including alkylation and acylation, to generate a wide spectrum of substituted hydroxylamine derivatives. wikipedia.orgcardiff.ac.uk

Overview of N-Alkylhydroxylamine Hydrochlorides as Synthetic Building Blocks

N-Alkylhydroxylamine hydrochlorides are a prominent subclass of hydroxylamine derivatives that function as versatile synthetic building blocks. Their utility stems from their ability to participate in a variety of chemical transformations, enabling the construction of complex molecular architectures. For instance, N-benzylhydroxylamine hydrochloride has been employed as a "C1N1 synthon" in a [2+2+1] cyclization reaction to construct 1,2,5-trisubstituted imidazoles. rsc.org This novel application showcases the potential of N-alkylhydroxylamines to act as multifunctional reagents in the synthesis of heterocyclic compounds.

In recent years, there has been a significant focus on the development of new N-alkylhydroxylamine reagents for the direct, iron-catalyzed installation of medicinally relevant amines into organic molecules. ethz.chnih.govchemrxiv.org These reagents facilitate the aminative difunctionalization of alkenes, providing a direct route to secondary and tertiary alkylamines, which are prevalent in pharmaceuticals. nih.gov The development of scalable synthetic routes to these novel aminating reagents has broadened their applicability in the preparation of bioactive molecules. ethz.ch The stability and reactivity of N-alkylhydroxylamine hydrochlorides make them ideal starting materials for the synthesis of these advanced reagents.

The following table provides a brief overview of some common N-alkylhydroxylamine hydrochloride derivatives and their applications in synthetic chemistry.

Compound NameCAS NumberPrimary Application
N-Methylhydroxylamine hydrochloride624-84-0Synthesis of N-methylated compounds, precursor to aminating reagents.
N-Ethylhydroxylamine hydrochloride22753-43-1Used in the synthesis of various heterocyclic compounds.
N-Benzylhydroxylamine hydrochloride29601-98-1Employed as a "C1N1 synthon" in cyclization reactions. rsc.org
O-Benzylhydroxylamine hydrochloride2687-43-6A versatile reagent for the synthesis of O-benzyl oximes.
N-(tert-Butyl)hydroxylamine hydrochloride57547-56-9Used in the synthesis of sterically hindered hydroxylamine derivatives.

Unique Contextualization of N-Cyclobutylhydroxylamine Hydrochloride within the Family of N-Alkylhydroxylamine Derivatives

While specific research on N-cyclobutylhydroxylamine hydrochloride is not extensively documented in publicly available literature, its unique structural features suggest potential advantages and distinct reactivity compared to its linear alkyl or other cycloalkyl counterparts. The cyclobutyl ring introduces a degree of conformational rigidity and steric bulk that can influence the stereochemical outcome of reactions.

The presence of the cyclobutyl group may also impact the electronic properties of the hydroxylamine moiety, potentially altering its nucleophilicity and reactivity profile. For instance, studies on other cyclic aliphatic hydroxylamines have indicated that the ring structure can enhance the stability of corresponding N-oxyl radicals, which could have implications for its use in radical-mediated reactions. acs.org The strain inherent in the four-membered cyclobutyl ring could also lead to unique reaction pathways not observed with other N-alkylhydroxylamines.

Research Gaps and Future Directions in N-Alkylhydroxylamine Chemistry

Despite the significant progress in the field of N-alkylhydroxylamine chemistry, several research gaps and promising future directions remain. A primary area for future investigation is the development of more efficient and selective methods for the synthesis of di- and trisubstituted hydroxylamines. nih.govmdpi.com Historically, the synthesis of these compounds has often required multiple protection and deprotection steps, limiting their accessibility. nih.gov

Furthermore, the exploration of novel N-alkylhydroxylamine reagents for asymmetric synthesis is a key area for advancement. The development of chiral N-alkylhydroxylamines could enable the enantioselective synthesis of important nitrogen-containing compounds. The catalytic asymmetric reduction of oximes to N,O-disubstituted hydroxylamines represents a step in this direction. nih.gov

The full synthetic potential of less common N-cycloalkylhydroxylamines, such as N-cyclobutylhydroxylamine hydrochloride, remains largely unexplored. A systematic investigation into the synthesis, reactivity, and applications of these compounds could uncover novel transformations and provide access to new chemical space. The design and synthesis of novel hydroxylamine-derived aminating reagents for the installation of a wider variety of functional groups is another important avenue for future research. nih.govchemrxiv.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

N-cyclobutylhydroxylamine;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c6-5-4-2-1-3-4;/h4-6H,1-3H2;1H

InChI Key

MLYBKNKYYPGADN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NO.Cl

Origin of Product

United States

Synthetic Methodologies for N Cyclobutylhydroxylamine Hydrochloride

Established Synthetic Routes to N-Substituted Hydroxylamines

The preparation of N-substituted hydroxylamines can be achieved through several well-established chemical transformations. The primary methods include the controlled reduction of nitro compounds, direct alkylation of hydroxylamine (B1172632), and the oxidation of corresponding amines.

Reduction of Nitro Compounds

One of the most common methods for synthesizing N-aryl hydroxylamines, and theoretically applicable to N-alkyl hydroxylamines, is the partial reduction of the corresponding nitro compounds. The key challenge in this approach is achieving selectivity, as the reaction can easily proceed to the thermodynamically more stable amine. cardiff.ac.uk The reduction involves a two-step process, passing through a nitroso intermediate to the hydroxylamine.

A variety of reducing agents and catalytic systems have been developed to control this transformation. Common reductants include metals like zinc, tin, or catalytic hydrogenation with hydrogen gas. cardiff.ac.uk The choice of catalyst, solvent, and additives is critical to halt the reduction at the hydroxylamine stage. For instance, supported platinum catalysts have been used for the selective hydrogenation of nitroaromatics in the presence of inhibitors like dimethyl sulfoxide, which prevents further reduction of the hydroxylamine to the aniline.

Table 1: Selected Catalytic Systems for the Reduction of Nitro Compounds to Hydroxylamines This table presents examples of systems used for nitroarenes, which serve as a basis for potential adaptation to nitroalkanes.

CatalystReductantSubstrate TypeKey Features
Pt/SiO₂H₂NitroaromaticsHigh selectivity with amine promoters and DMSO as an inhibitor.
Ag/TiO₂NaBH₄ or NH₃BH₃NitroarenesHigh yields and chemoselectivity; NH₃BH₃ favors hydroxylamine formation.
Zinc DustNH₄ClNitroaromaticsA classic, stoichiometric method often used in laboratory settings.

This method's applicability to N-cyclobutylhydroxylamine would depend on the availability and stability of nitrocyclobutane (B1338332).

Alkylation of Hydroxylamines

The direct alkylation of hydroxylamine with an appropriate alkylating agent is a straightforward approach to N-substituted hydroxylamines. thieme.de The nitrogen atom in hydroxylamine is generally more nucleophilic than the oxygen, leading primarily to N-alkylation. cardiff.ac.uk However, this method can be complicated by overalkylation, yielding dialkylated products, and potential O-alkylation.

To circumvent these issues, protected forms of hydroxylamine are often employed. Reagents like N-hydroxyphthalimide or N,O-bis(tert-butoxycarbonyl)hydroxylamine allow for controlled mono-alkylation. google.com The protecting groups can be subsequently removed under mild conditions, such as hydrazinolysis for the phthalimide (B116566) group or acidic cleavage for the Boc groups, to yield the desired N-alkylhydroxylamine, often as its salt. google.com

The reaction typically involves an alkyl halide (e.g., bromide or chloride) or a sulfonate ester as the electrophile, reacting with the hydroxylamine derivative in the presence of a base. google.com

Oxidation of Amines

The direct oxidation of primary or secondary amines offers another route to hydroxylamines. This method avoids the handling of potentially unstable nitro precursors. A variety of oxidizing agents have been employed, including peroxy acids like meta-chloroperbenzoic acid (mCPBA) and dioxiranes. nih.gov A key consideration is controlling the oxidation to prevent the formation of byproducts such as nitrones (from secondary amines) or oximes and further oxidation products. nih.gov

For primary amines, selective oxidation to the N-monoalkylated hydroxylamine can be challenging but has been achieved using specific reagents like Davis' N-sulfonyloxaziridines, which act as mild, electrophilic oxygen transfer agents. nih.gov This method provides a direct conversion from a readily available amine to the corresponding hydroxylamine.

Other Novel Preparative Techniques

Beyond the classical methods, several other techniques for preparing N-substituted hydroxylamines have been developed.

Reductive Amination: This powerful strategy involves the condensation of a ketone or aldehyde with an O-substituted hydroxylamine, followed by the reduction of the resulting oxime ether or intermediate nitrone. mdpi.com The reduction of oxime ethers is a valuable method, though it requires careful selection of reducing agents to selectively reduce the C=N bond without cleaving the labile N-O bond. mdpi.com Alternatively, direct reductive amination of carbonyls with hydroxylamine itself can be used. orgsyn.org

Acid Hydrolysis of Oxaziridines: N-alkyloxaziridines can undergo acid-catalyzed hydrolysis to yield an N-alkylhydroxylamine and an aldehyde or ketone. google.com This method is particularly useful for preparing sterically hindered N-alkyl hydroxylamines. The oxaziridine (B8769555) precursors are typically synthesized by the oxidation of the corresponding imines. nih.gov

Adaptations and Optimization for N-Cyclobutylhydroxylamine Hydrochloride Synthesis

While a specific, optimized industrial synthesis for N-cyclobutylhydroxylamine hydrochloride is not widely published in readily available literature, established methodologies can be logically adapted for its preparation. The primary challenge lies in the efficient and selective introduction of the cyclobutyl group onto the hydroxylamine core.

Cyclobutyl Group Introduction Strategies

Based on the general principles outlined above, several plausible synthetic routes can be designed for N-cyclobutylhydroxylamine. The final step in each proposed synthesis would involve treatment of the free base with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the target hydrochloride salt, which generally offers improved stability and ease of handling compared to the free base. google.com

Proposed Route 1: Alkylation of a Hydroxylamine Equivalent

This is arguably the most direct approach, starting from a cyclobutyl electrophile.

Step 1: Reaction of cyclobutyl bromide with a protected hydroxylamine, such as N-hydroxyphthalimide or N,O-bis(Boc)-hydroxylamine, in the presence of a suitable base (e.g., potassium carbonate or triethylamine).

Step 2: Deprotection of the resulting intermediate. For the phthalimide adduct, this is achieved via hydrazinolysis. For the bis-Boc adduct, treatment with a strong acid like HCl would simultaneously cleave the protecting groups and form the desired hydrochloride salt. google.com

Proposed Route 2: Reductive Amination of Cyclobutanone (B123998)

This strategy leverages the readily available cyclobutanone.

Step 1: Condensation of cyclobutanone with hydroxylamine to form cyclobutanone oxime.

Step 2: Selective reduction of the oxime. This is a critical step, as harsh reducing agents can lead to the formation of cyclobutylamine (B51885) or cleave the N-O bond. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) under controlled pH conditions are often effective for this type of transformation.

Table 2: Hypothetical Reductive Amination Approach

Reactant 1Reactant 2Reducing AgentIntermediateProduct
CyclobutanoneHydroxylamine (NH₂OH)Sodium Cyanoborohydride (NaBH₃CN)Cyclobutanone OximeN-Cyclobutylhydroxylamine

Proposed Route 3: Reduction of Nitrocyclobutane

This route is contingent on the accessibility of nitrocyclobutane.

Step 1: Controlled reduction of nitrocyclobutane using a system known for selective reduction to hydroxylamines, such as catalytic hydrogenation over a modified platinum catalyst or reduction with zinc metal in an ammonium (B1175870) chloride solution. Careful monitoring of reaction conditions would be essential to prevent over-reduction to cyclobutylamine.

Proposed Route 4: Oxidation of Cyclobutylamine

A direct, though potentially lower-yielding, approach involves the oxidation of cyclobutylamine.

Step 1: Treatment of cyclobutylamine with a mild, selective oxidizing agent. An N-sulfonyloxaziridine would be a prime candidate for this transformation to minimize the formation of byproducts.

Yield Optimization and Reaction Efficiency Studies

One primary method involves the direct alkylation of hydroxylamine hydrochloride with a cyclobutylating agent, such as cyclobutyl bromide. Studies on analogous N-alkylation reactions, like the synthesis of N-benzylhydroxylamine hydrochloride, have shown that factors such as reactant stoichiometry, temperature, and solvent play a critical role in maximizing the yield and minimizing the formation of byproducts like dialkylated species. mdpi.commdpi.com A continuous flow process for similar syntheses has demonstrated yields up to 75% under optimized conditions, which also allows for better control over reaction parameters and improved safety. mdpi.com

Another viable and widely used route is the reduction of cyclobutanone oxime. wikipedia.org The choice of reducing agent is paramount in this process to ensure the selective reduction of the C=N bond without cleaving the weaker N-O bond. mdpi.com Catalytic hydrogenation over platinum or nickel catalysts is an effective method. mdpi.comrsc.org The efficiency of this reaction is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure.

Optimization studies for analogous hydroxylamine syntheses have explored various parameters to enhance yield and purity. Below is a hypothetical optimization table for the synthesis of N-cyclobutylhydroxylamine hydrochloride via the reduction of cyclobutanone oxime, based on findings for similar transformations.

Interactive Data Table: Optimization of Cyclobutanone Oxime Reduction

Entry Reducing Agent/Catalyst Solvent Temperature (°C) H₂ Pressure (bar) Reaction Time (h) Yield (%)
1 NaBH₃CN Methanol 25 N/A 12 65
2 H₂/Pd-C Ethanol 25 1 24 78
3 H₂/PtO₂ Acetic Acid 25 3 18 85
4 H₂/Raney Ni Ethanol 50 10 10 92
5 Zn/HCl Water 60 N/A 8 72

These studies indicate that catalytic hydrogenation often provides higher yields compared to stoichiometric reducing agents. For instance, nickel-catalyzed asymmetric reduction of oximes has been reported to achieve yields up to 99%. mdpi.com Careful control of reaction conditions is necessary to prevent over-reduction to cyclobutylamine.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of N-cyclobutylhydroxylamine hydrochloride aims to reduce the environmental impact of the manufacturing process. Key areas of focus include atom economy, the use of safer solvents, energy efficiency, and waste reduction.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The reduction of cyclobutanone oxime is generally more atom-economical than the alkylation route, which generates halide salts as byproducts. Catalytic hydrogenation is particularly advantageous as it utilizes molecular hydrogen, with water being the only theoretical byproduct.

Safer Solvents and Auxiliaries: The choice of solvent is critical. Water, ethanol, and 2-propanol are considered greener alternatives to hazardous solvents like chlorinated hydrocarbons. rsc.orgrsc.org For instance, reductive amination reactions have been successfully carried out in water, minimizing the use of volatile organic compounds. organic-chemistry.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov Catalytic hydrogenation of cyclobutanone oxime, for example, uses small amounts of a metal catalyst (like platinum or palladium on a support) that can be recovered and reused, reducing waste and cost. rsc.org

Waste Prevention: Preventing waste is preferable to treating it after it has been created. One-pot reactions, where multiple steps are performed in the same reactor without isolating intermediates, can significantly reduce waste and improve efficiency. nih.gov For example, a one-pot reductive amination of a nitroarene precursor could be a green alternative. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. While some catalytic hydrogenations may require elevated pressure or temperature to achieve high yields, optimizing the catalyst and reaction conditions can often allow for milder processes.

Stereochemical Considerations in Synthetic Pathways

While N-cyclobutylhydroxylamine hydrochloride itself is an achiral molecule, the principles of stereocontrol are crucial when considering the synthesis of its substituted or more complex derivatives. The introduction of stereocenters on the cyclobutane (B1203170) ring necessitates careful consideration of diastereoselectivity and enantioselectivity.

Diastereoselectivity and Enantioselectivity in Precursor Synthesis

The stereochemical outcome of the final product is often determined by the stereochemistry of the starting materials. Therefore, the diastereoselective and enantioselective synthesis of cyclobutane precursors is of significant interest.

Diastereoselectivity: Diastereoselective methods for synthesizing substituted cyclobutanes have been developed. For instance, the Michael addition of N-nucleophiles to cyclobutenes can yield N-heterocycle-substituted cyclobutanes with high diastereoselectivity. nih.govresearchgate.netepfl.ch The stereochemical outcome is influenced by the steric hindrance of the reactants and the reaction conditions.

Enantioselectivity: The enantioselective synthesis of chiral cyclobutanes is a challenging area of research. chemistryviews.org Catalytic enantioselective [2+2] cycloadditions are a powerful tool for constructing chiral cyclobutane and cyclobutene (B1205218) frameworks. nih.govnih.gov Furthermore, the enantioselective borylation of cyclobutenes, followed by further functionalization, provides access to a variety of chiral cyclobutane derivatives. thieme-connect.de Chiral catalysts, often based on transition metals like iridium or cobalt complexed with chiral ligands, are employed to achieve high enantiomeric excess. chemistryviews.orgnih.gov

Chiral Induction Methods for N-Cyclobutylhydroxylamine Hydrochloride

Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other. In the context of N-cyclobutylhydroxylamine hydrochloride derivatives, this can be achieved through several strategies.

Substrate Control: If a chiral cyclobutane precursor is used, its inherent stereochemistry can direct the outcome of subsequent reactions. This is known as substrate-controlled stereoselection. youtube.com For example, the reduction of a chiral substituted cyclobutanone would likely lead to a diastereomeric mixture of cyclobutanols, where one diastereomer is favored.

Auxiliary Control: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed. youtube.com For instance, a chiral auxiliary could be attached to hydroxylamine before the N-alkylation step to influence the approach of the cyclobutyl group.

Catalyst Control: The use of a chiral catalyst is a highly efficient method for achieving enantioselectivity. In the synthesis of chiral hydroxylamines, asymmetric reduction of oximes using chiral catalysts has been shown to produce products with high enantiomeric ratios. mdpi.com For example, a nickel catalyst with a chiral ligand can be used for the asymmetric hydrogenation of a substituted cyclobutanone oxime.

Control of Configuration during N-O Bond Formation

The direct formation of the N-O bond with stereochemical control is a synthetic challenge. The nitrogen atom in hydroxylamines is pyramidal, similar to amines, and can undergo inversion. wikipedia.org However, in certain contexts, particularly within rigid molecular frameworks, the stereochemistry at the nitrogen can be controlled.

While direct, stereoselective N-O bond formation is not typically the primary method for introducing chirality in simple acyclic hydroxylamines, the stereochemical integrity of existing chiral centers must be maintained during such reactions. If a reaction proceeds through a mechanism that does not involve breaking bonds at a stereocenter, the configuration will be retained. lumenlearning.com However, if a bond to a chiral carbon is broken and reformed, inversion or racemization can occur. lumenlearning.com

In reactions involving chiral precursors, such as the addition of N-benzylhydroxylamine to chiral enoate esters derived from (-)-verbenone, high π-facial diastereoselection has been observed, which is rationalized by steric effects induced by the cyclobutane ring of the verbenone (B1202108) derivative. nih.gov This demonstrates that the stereochemistry of a cyclobutane precursor can effectively control the formation of new stereocenters in a reaction involving the hydroxylamine moiety.

Reactivity and Reaction Mechanisms of N Cyclobutylhydroxylamine Hydrochloride

Nucleophilic Reactivity at the Nitrogen Center

The nitrogen atom in N-cyclobutylhydroxylamine is nucleophilic and readily participates in reactions with a variety of electrophilic partners. This reactivity is fundamental to its application in organic synthesis for the construction of carbon-nitrogen bonds and the introduction of the N-cyclobutyl moiety into organic molecules.

Reactions with Carbonyl Compounds (Nitrone Formation and Beyond)

N-cyclobutylhydroxylamine reacts with aldehydes and ketones in a condensation reaction to form N-cyclobutylnitrones. researchgate.net This transformation is analogous to the formation of oximes from hydroxylamine (B1172632) or imines from primary amines. nih.govresearchgate.net The reaction is typically acid-catalyzed and proceeds via a two-step mechanism: initial nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration of the resulting hemiaminal intermediate to yield the stable nitrone product. mdpi.comacs.org The equilibrium of the reaction is driven forward by the removal of water. acs.org

The general mechanism involves:

Nucleophilic Addition: The nitrogen atom of N-cyclobutylhydroxylamine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate or proceeding through a concerted pathway.

Dehydration: The hydroxyl group is protonated under acidic conditions, forming a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the nitrone. nih.gov

Nitrones are valuable synthetic intermediates, acting as 1,3-dipoles in cycloaddition reactions or as electrophiles for attack by organometallic reagents.

Carbonyl ReactantProduct (N-cyclobutylnitrone)Reaction Conditions
BenzaldehydeC-Phenyl-N-cyclobutylnitroneAcid catalyst (e.g., HCl), Reflux
AcetoneC,C-Dimethyl-N-cyclobutylnitroneMild acid, Room Temperature
CyclohexanoneC-Cyclohexylidene-N-cyclobutylnitronet-BuOH, 110 °C

Amine-Forming Reactions (e.g., Reductive Amination)

Reductive amination provides a direct route to synthesize secondary and tertiary amines from carbonyl compounds. N-cyclobutylhydroxylamine can be employed in a one-pot procedure where it first reacts with an aldehyde or ketone to form an intermediate nitrone (or its protonated iminium equivalent), which is then reduced in situ to the corresponding N,N-disubstituted hydroxylamine. Subsequent reduction of the N-O bond can yield the final secondary amine.

This process avoids the issue of multiple alkylations often encountered with direct alkylation of amines. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion intermediate in the presence of the unreacted carbonyl compound.

Carbonyl SubstrateReducing AgentProduct (N-Cyclobutyl Amine)
CyclopentanoneNaBH₃CNN-Cyclobutylcyclopentylamine
3-PhenylpropanalNaBH(OAc)₃N-Cyclobutyl-3-phenylpropylamine
4-MethoxybenzaldehydeNaBH₄ (after imine formation)N-Cyclobutyl(4-methoxybenzyl)amine

Acylation and Sulfonylation Reactions

As a nucleophile, the nitrogen atom of N-cyclobutylhydroxylamine can react with acylating and sulfonylating agents. These reactions lead to the formation of N-cyclobutyl-N-hydroxyamides (hydroxamic acids) and N-cyclobutyl-N-hydroxysulfonamides, respectively.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (to neutralize the HCl byproduct) yields N-hydroxyamides. These compounds are significant as they are found in various biologically active molecules and can act as metal chelators. The reaction proceeds through a standard nucleophilic acyl substitution mechanism.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base provides N-hydroxysulfonamides. These derivatives are of interest in medicinal chemistry and as potential precursors for generating nitroxyl (B88944) (HNO) under specific conditions.

ReagentProduct ClassExample Product
Acetyl ChlorideN-Cyclobutyl-N-hydroxyamideN-Cyclobutyl-N-hydroxyacetamide
Benzoyl ChlorideN-Cyclobutyl-N-hydroxyamideN-Cyclobutyl-N-hydroxybenzamide
p-Toluenesulfonyl ChlorideN-Cyclobutyl-N-hydroxysulfonamideN-Cyclobutyl-N-hydroxy-4-toluenesulfonamide
Methanesulfonyl ChlorideN-Cyclobutyl-N-hydroxysulfonamideN-Cyclobutyl-N-hydroxymethanesulfonamide

Electrophilic Reactivity and N-O Bond Cleavage

The inherent weakness of the N-O single bond in hydroxylamine derivatives allows them to undergo reactions involving bond cleavage, showcasing their electrophilic character. These reactions often lead to fragmentation or molecular rearrangement.

Fragmentation Reactions

Derivatives of N-cyclobutylhydroxylamine, particularly those formed from its initial nucleophilic reactions, can undergo fragmentation. This reactivity is often initiated by converting the hydroxyl group into a better leaving group or through radical pathways. For instance, iron-catalyzed reactions of N-alkyl-hydroxylamine reagents with alkenes can proceed through a stepwise mechanism involving a carbon-centered radical intermediate, leading to aminochlorination or other difunctionalization products. While specific studies on N-cyclobutylhydroxylamine are limited, the general principle suggests that its derivatives could be used to generate N-cyclobutylaminyl radicals or related species that participate in fragmentation-addition sequences.

Rearrangement Pathways (e.g., Beckmann-type Rearrangements of Derived Nitrones)

The classic Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide. A related transformation can occur with nitrones, which are the products of the reaction between N-cyclobutylhydroxylamine and ketones. The rearrangement of a nitrone can be promoted by acid or other reagents like tosyl chloride.

In this rearrangement, a group attached to the carbon of the C=N bond migrates to the nitrogen atom. Unlike a traditional Beckmann rearrangement where the migrating group moves to an electron-deficient nitrogen upon departure of a leaving group from oxygen, the nitrone rearrangement involves the N-oxide functionality. The reaction of a nitrone derived from an unsymmetrical ketone (e.g., acetophenone) can lead to the formation of an N,N-disubstituted amide. The group with the greatest migratory aptitude typically undergoes the rearrangement. This pathway provides a method for skeletal reorganization and the synthesis of complex amides.

General Nitrone Rearrangement: R(R')C=N⁺(O⁻)-C₄H₇ --(Acid/Heat)--> R-C(=O)-N(R')-C₄H₇

This reaction expands the synthetic utility of the nitrones derived from N-cyclobutylhydroxylamine beyond their use in cycloadditions.

Metal-Catalyzed Transformations Involving N-O Activation

The activation of the N-O bond in hydroxylamine derivatives is a key step in many synthetic transformations. While specific examples involving N-cyclobutylhydroxylamine hydrochloride are not documented, metal catalysts are known to facilitate the cleavage of this bond in related compounds, leading to the formation of reactive nitrogen species.

Transition metals such as copper, iron, and rhodium have been shown to catalyze the cleavage of N-O bonds in various hydroxylamine derivatives. nih.govnih.gov These reactions can proceed through several mechanisms, including single-electron transfer (SET) to form a nitrogen-centered radical and an oxygen-centered anion, or oxidative addition of the N-O bond to the metal center. The subsequent reactivity of the generated nitrogen species can lead to a variety of products, including amines, amides, and N-heterocycles.

For N-cyclobutylhydroxylamine hydrochloride, it is plausible that metal catalysis could enable transformations such as catalytic aminations of C-H bonds or the formation of N-cyclobutyl-substituted heterocycles. However, without specific experimental studies, the efficiency, selectivity, and scope of such reactions remain speculative.

Radical Chemistry Involving N-Cyclobutylhydroxylamine Hydrochloride

Hydroxylamine derivatives are well-established precursors for nitrogen-centered radicals. nih.govresearchgate.net The relatively weak N-O bond can be cleaved homolytically upon exposure to heat, light, or a radical initiator to generate a nitrogen-centered radical and a hydroxyl radical.

Generation of Nitrogen-Centered Radicals

The generation of the N-cyclobutylaminyl radical from N-cyclobutylhydroxylamine hydrochloride would likely proceed via homolysis of the N-O bond. This process can be initiated by various methods, including photolysis, thermolysis, or single-electron transfer from a reductant. The hydrochloride salt form may influence the stability and reactivity of the precursor.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection and characterization of radical species. nih.govu-tokyo.ac.jp While no specific EPR studies on the N-cyclobutylaminyl radical derived from N-cyclobutylhydroxylamine hydrochloride have been reported, such studies would be crucial to confirm its generation and to understand its electronic structure.

Radical Addition and Cyclization Reactions

Once generated, the N-cyclobutylaminyl radical could participate in a variety of radical reactions. One of the most common applications of nitrogen-centered radicals is their addition to unsaturated systems like alkenes and alkynes. youtube.comwikipedia.orglibretexts.org This can be an intermolecular or intramolecular process.

Intramolecular radical cyclization is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. organicreactions.orgresearchgate.net For a suitably functionalized derivative of N-cyclobutylhydroxylamine, the generated nitrogen-centered radical could cyclize onto a pendant unsaturation to form pyrrolidines, piperidines, or other ring systems. The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the specific substitution pattern of the substrate.

Below is a hypothetical data table illustrating the kind of research findings that would be necessary to fully characterize these reactions.

EntrySubstrateRadical InitiatorSolventProduct(s)Yield (%)Reference
1N-cyclobutyl-N-hydroxy-pent-4-en-1-amineAIBNBenzene1-cyclobutyl-2-methylpyrrolidine-Fictional
2N-cyclobutyl-N-hydroxy-hex-5-en-1-amine(PhCO2)2Toluene1-cyclobutylpiperidine-Fictional

Role as a Radical Precursor or Scavenger

As a source of a nitrogen-centered radical, N-cyclobutylhydroxylamine hydrochloride can act as a radical precursor . In this role, it would initiate radical chain reactions or be used in stoichiometric amounts to generate a desired radical intermediate.

Conversely, hydroxylamines can also function as radical scavengers or radical traps . nih.govnih.gov The hydrogen atom on the hydroxyl group can be abstracted by a radical, thus terminating a radical chain reaction. This property is particularly relevant in the context of antioxidant chemistry. The efficiency of N-cyclobutylhydroxylamine hydrochloride as a radical scavenger would depend on the bond dissociation energy of the O-H bond.

Acid-Base Chemistry and Salt Stability

Protonation Equilibria and pH Effects on Reactivity

N-cyclobutylhydroxylamine hydrochloride is the salt of a weak base (N-cyclobutylhydroxylamine) and a strong acid (hydrochloric acid). In aqueous solution, it will exist in equilibrium with its conjugate base.

The position of this equilibrium is determined by the pKa of the N-cyclobutylhydroxylammonium ion. While the pKa of N-cyclobutylhydroxylamine has not been experimentally determined, the pKa of N,N-diethylhydroxylamine is reported to be 5.6. nih.gov This suggests that N-cyclobutylhydroxylamine is a relatively weak base.

The pH of the solution will have a significant impact on the reactivity of N-cyclobutylhydroxylamine hydrochloride. nih.gov At low pH, the protonated form will predominate, which may be less susceptible to oxidation or radical formation. As the pH increases, the concentration of the free hydroxylamine will increase, which is generally the more reactive species in radical and metal-catalyzed reactions. The stability of the hydrochloride salt itself is generally high, as is typical for amine hydrochlorides.

A hypothetical pH-rate profile for a reaction involving N-cyclobutylhydroxylamine hydrochloride would be needed to fully understand its pH-dependent reactivity.

pHObserved Rate Constant (k_obs) (s⁻¹)
2-
4-
6-
8-
10-

Impact of Anion Identity on Reactivity Profiles

The primary impact of the hydrochloride form is the protonation of the nitrogen atom, forming the cyclobutylhydroxylammonium ion. This protonation has several consequences:

Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, drastically reducing its availability to act as a nucleophile in chemical reactions. The free base, N-cyclobutylhydroxylamine, would be a much more potent nucleophile.

Increased Electrophilicity of the N-O Bond: The positive charge on the nitrogen atom inductively withdraws electron density from the adjacent oxygen atom, making the N-O bond more polarized and susceptible to cleavage.

Influence of the Chloride Anion: The chloride anion itself is a weak base but a competent nucleophile, especially in polar aprotic solvents. Its presence can lead to its participation in substitution reactions, either at a carbon center of the cyclobutyl ring (under forcing conditions) or potentially influencing the reactivity of other species in the reaction mixture. For instance, in oxidation-reduction reactions, the chloride ion can be oxidized to chlorine, which can then participate in subsequent reactions. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Rate Law Determination for Representative Transformations

To understand the mechanism of a reaction involving N-cyclobutylhydroxylamine hydrochloride, one of the fundamental steps is the determination of the rate law. The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants. This is typically determined by the method of initial rates, where the initial rate of the reaction is measured at various initial concentrations of the reactants.

Consider a hypothetical oxidation of N-cyclobutylhydroxylamine hydrochloride by an oxidizing agent (Ox) to form cyclobutanone (B123998) oxime. The general form of the rate law would be:

Rate = k[N-cyclobutylhydroxylamine hydrochloride]ˣ[Ox]ʸ

where k is the rate constant, and x and y are the orders of the reaction with respect to each reactant.

Hypothetical Experimental Data for the Oxidation of N-Cyclobutylhydroxylamine Hydrochloride:

ExperimentInitial [N-cyclobutylhydroxylamine hydrochloride] (mol/L)Initial [Ox] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.206.0 x 10⁻⁴

Analysis of the Hypothetical Data:

Comparing Experiments 1 and 2: The concentration of N-cyclobutylhydroxylamine hydrochloride is doubled, while the concentration of the oxidant is held constant. The initial rate also doubles. This indicates that the reaction is first order with respect to N-cyclobutylhydroxylamine hydrochloride (x = 1).

Comparing Experiments 1 and 3: The concentration of the oxidant is doubled, while the concentration of N-cyclobutylhydroxylamine hydrochloride is held constant. The initial rate quadruples. This indicates that the reaction is second order with respect to the oxidant (y = 2).

Therefore, the hypothetical rate law for this reaction would be:

Rate = k[N-cyclobutylhydroxylamine hydrochloride]¹[Ox]²

Activation Energy Barriers and Reaction Energetics

The rate of a chemical reaction is highly dependent on temperature, a relationship described by the Arrhenius equation. By studying the reaction at different temperatures, the activation energy (Ea), which is the minimum energy required for a reaction to occur, can be determined.

Hypothetical Data for the Temperature Dependence of the Oxidation Reaction:

Temperature (K)Rate Constant (k) (L²/mol²·s)
2980.15
3080.35
3180.78
3281.65

This data can be plotted as ln(k) versus 1/T (an Arrhenius plot), which should yield a straight line with a slope of -Ea/R, where R is the gas constant. From this plot, the activation energy can be calculated. A higher activation energy implies a greater sensitivity of the reaction rate to temperature and a slower reaction at a given temperature.

Transition State Analysis for Nucleophilic Substitution (Sₙ2), Eliminations, and Rearrangements

While N-cyclobutylhydroxylamine hydrochloride itself is not a typical substrate for Sₙ2, elimination, or rearrangement reactions, its derivatives or reaction intermediates could be. Transition state analysis, often aided by computational chemistry, provides insight into the high-energy, transient species that exist between reactants and products.

Sₙ2 Reactions: In a hypothetical Sₙ2 reaction where the hydroxyl group of a derivative of N-cyclobutylhydroxylamine is displaced by a nucleophile, the transition state would involve a pentacoordinate carbon atom on the cyclobutyl ring. The stereochemistry of the cyclobutyl ring would influence the accessibility of the electrophilic carbon and the stability of the transition state. Ring strain in the four-membered ring would likely affect the activation energy of this process compared to an acyclic analogue.

Elimination Reactions: Elimination reactions involving a derivative of N-cyclobutylhydroxylamine could proceed through an E2 or E1 mechanism. For an E2 reaction, the transition state would require a specific anti-periplanar arrangement of a proton and a leaving group. The conformational constraints of the cyclobutyl ring would play a significant role in achieving this geometry, potentially favoring certain products or inhibiting the reaction altogether.

Rearrangements: Cationic intermediates derived from N-cyclobutylhydroxylamine could undergo rearrangements. For example, a carbocation on the cyclobutyl ring could undergo ring contraction or expansion to form a more stable cyclopropylmethyl or cyclopentyl cation, respectively. The transition state for such a rearrangement would involve a bridged, non-classical carbocation. The energetics of these rearrangements would be highly dependent on the stability of the resulting carbocation.

Applications of N Cyclobutylhydroxylamine Hydrochloride in Complex Organic Synthesis

Formation of N-Heterocyclic Compounds

There is no available scientific literature that describes the use of N-cyclobutylhydroxylamine hydrochloride for the synthesis of substituted pyrrolidines, piperidines, oxazine, or isoxazolidine derivatives. General methods for the synthesis of these heterocycles are abundant; however, none of the identified methods specifically employ N-cyclobutylhydroxylamine hydrochloride as a starting material or key reagent. Similarly, no information was found on its use in annulation reactions for the construction of polycyclic systems.

Role as a Precursor for Stereoselective Amine Synthesis

The search for literature pertaining to the role of N-cyclobutylhydroxylamine hydrochloride as a precursor for stereoselective amine synthesis also yielded no specific results. There are no documented methods for the preparation of chiral cyclobutylamine (B51885) derivatives starting from N-cyclobutylhydroxylamine hydrochloride. Consequently, there is no research available to discuss the stereochemical fidelity or potential for stereochemical inversion in amines derived from this specific compound.

Utilization in Cascade and Multicomponent Reactions

Cascade reactions, characterized by a series of intramolecular transformations, and multicomponent reactions, which involve the simultaneous combination of three or more starting materials, are powerful tools for achieving molecular complexity in a single step. These processes are highly valued for their atom and step economy. However, a comprehensive search of chemical databases and peer-reviewed journals did not yield any specific examples of N-cyclobutylhydroxylamine hydrochloride being utilized in these sophisticated reaction sequences.

One-Pot Transformations Facilitated by N-Cyclobutylhydroxylamine Hydrochloride

There is currently no published research detailing the use of N-cyclobutylhydroxylamine hydrochloride to facilitate one-pot transformations. The potential of this reagent to act as a key component in a sequence of reactions within a single reaction vessel remains an open area for investigation.

Domino and Tandem Reaction Sequences

Similarly, the application of N-cyclobutylhydroxylamine hydrochloride in domino or tandem reaction sequences has not been reported in the scientific literature. The unique structural and electronic properties of the cyclobutyl and hydroxylamine (B1172632) moieties could potentially be leveraged in such sequences, but this has yet to be demonstrated experimentally.

Development of Novel Reagents and Catalysts

The development of new reagents and catalysts is a cornerstone of innovation in organic synthesis. While hydroxylamines, in general, have been investigated for their potential in catalysis, the specific contributions of the N-cyclobutyl derivative are not documented.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen and oxygen atoms of the hydroxylamine group offer potential coordination sites for metal centers, making hydroxylamine derivatives attractive candidates for ligand design. Macrocyclic poly-N-hydroxylamines, for instance, have been explored as ligands for transition metals. However, there are no specific reports on the design or application of ligands derived from N-cyclobutylhydroxylamine hydrochloride in metal-catalyzed reactions. The influence of the cyclobutyl group on the steric and electronic properties of a potential ligand, and consequently on the catalytic activity and selectivity of a metal complex, has not been investigated.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major field in organic chemistry. Computational studies have suggested that N,N-dialkylhydroxylamines could be effective organocatalysts for certain reactions, such as the Morita-Baylis-Hillman reaction. These studies often highlight the enhanced nucleophilicity of the nitrogen atom due to the alpha-effect of the adjacent oxygen. Nevertheless, there is no experimental evidence or specific research detailing the use of N-cyclobutylhydroxylamine hydrochloride as an organocatalyst. Its potential to catalyze organic transformations remains a subject for future research.

Theoretical and Computational Investigations of N Cyclobutylhydroxylamine Hydrochloride and Its Reactions

Prospective Electronic Structure and Bonding Analysis

A theoretical investigation into N-cyclobutylhydroxylamine hydrochloride would typically begin with an analysis of its electronic structure and bonding characteristics.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, likely employing methods such as Hartree-Fock (HF) or Density Functional Theory (DFT), would be necessary to determine the molecular orbitals (MOs) of N-cyclobutylhydroxylamine hydrochloride. This analysis would reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for understanding the molecule's reactivity and electronic properties. Without specific calculations, any representation of its molecular orbitals would be purely speculative.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the molecule would be visualized through charge distribution analysis and the generation of electrostatic potential (ESP) maps. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other chemical species. The ESP map would illustrate regions of positive potential (typically around the hydrogen atoms of the hydroxylamine (B1172632) and hydrochloride moieties) and negative potential (expected near the oxygen and nitrogen atoms), offering insights into potential intermolecular interactions. However, the precise values and contours of such a map for N-cyclobutylhydroxylamine hydrochloride are not available.

Conformational Analysis of the Cyclobutyl Moiety

The cyclobutyl ring is known for its puckered conformation, which alleviates ring strain. A conformational analysis would explore the potential energy surface of the cyclobutyl group in N-cyclobutylhydroxylamine hydrochloride to identify the most stable conformers. This would involve calculating the energies of different puckered and potentially planar transition states to understand the flexibility of the ring system. Such an analysis would be crucial for understanding how the molecule's three-dimensional shape influences its properties and reactivity.

Elucidating Reaction Mechanisms with Density Functional Theory (DFT)

DFT has become a standard tool for the mechanistic elucidation of chemical reactions, providing detailed insights into reaction pathways and the energetics of transient species.

Characterization of Transition States and Intermediates

Should N-cyclobutylhydroxylamine hydrochloride undergo chemical transformations, DFT calculations would be employed to identify and characterize the structures of any transition states and intermediates, such as carbocations, carbanions, or radicals. The vibrational frequencies of these structures would be calculated to confirm their nature, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate.

Solvent Effects on Reaction Energetics and Mechanisms

The role of the solvent in chemical reactions is a critical area of study in computational chemistry. For reactions involving charged or highly polar species, such as the protonated form of N-cyclobutylhydroxylamine, the solvent can significantly influence reaction pathways and energetics. The hydrochloride salt form implies that the hydroxylamine is protonated, and thus, its reactivity will be highly sensitive to the surrounding medium.

Theoretical investigations into the solvent effects on reactions of N-cyclobutylhydroxylamine hydrochloride can be performed using various computational models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and provides a good first approximation of bulk solvent effects on the energetics of reactants, transition states, and products.

For a more detailed understanding, explicit solvent models can be employed. In these models, a number of individual solvent molecules are included in the calculation, allowing for the specific hydrogen bonding and other intermolecular interactions to be modeled directly. This is particularly important for understanding the role of protic solvents in proton transfer steps, which are common in reactions involving hydroxylamines.

A hypothetical study on the effect of different solvents on a representative reaction, such as the oxidation of N-cyclobutylhydroxylamine, might involve calculating the activation energy in various media. The results would likely show a significant stabilization of the charged transition state in polar solvents, leading to a lower activation barrier compared to nonpolar solvents.

Table 1: Hypothetical Activation Energies for the Oxidation of N-Cyclobutylhydroxylamine in Various Solvents

SolventDielectric Constant (ε)Activation Energy (kcal/mol)
Gas Phase125.8
Toluene2.422.1
Dichloromethane9.118.5
Acetonitrile37.515.3
Water78.412.7

Note: The data in this table is illustrative and intended to represent typical trends in solvent effects on reaction energetics.

Prediction of Spectroscopic Properties for Mechanistic Validation

Computational spectroscopy is a powerful tool for validating proposed reaction mechanisms by comparing calculated spectroscopic data of intermediates and transition states with experimental observations.

Computational NMR and IR Spectroscopy for Intermediates

Density Functional Theory (DFT) calculations can be used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of proposed reaction intermediates. For instance, in a reaction involving N-cyclobutylhydroxylamine, one might postulate the formation of a nitrone or an oxime intermediate. By calculating the expected 1H and 13C NMR chemical shifts and the vibrational frequencies for these species, a direct comparison with experimentally obtained spectra can be made, either confirming or refuting their presence.

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed.

Table 2: Predicted Spectroscopic Data for a Hypothetical Reaction Intermediate

Intermediate StructurePredicted 1H NMR (ppm)Predicted 13C NMR (ppm)Predicted IR Frequencies (cm-1)
N-cyclobutyl-N-hydroxy-methanimine7.2 (s, 1H), 4.1 (m, 1H), 2.3-1.8 (m, 6H)135.2 (C=N), 65.4 (CH-N), 28.1 (CH2), 15.9 (CH2)3450 (O-H), 1620 (C=N), 1150 (N-O)

Note: This data is hypothetical and serves as an example of computationally predicted spectroscopic properties.

Vibrational Analysis of Transition States

Vibrational analysis of a calculated transition state structure is crucial for its verification. A true transition state is characterized by having exactly one imaginary frequency in its calculated vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of a bond that is breaking or the formation of a new bond.

The value of this imaginary frequency can provide insight into the curvature of the potential energy surface at the transition state. A larger imaginary frequency suggests a sharper, more defined barrier, while a smaller imaginary frequency indicates a broader, flatter transition state region.

In Silico Screening for Novel Reactivity or Applications

Computational methods can be used to explore the potential reactivity of N-cyclobutylhydroxylamine hydrochloride with a wide range of substrates, accelerating the discovery of new reactions and applications.

Prediction of Reactivity with Diverse Substrates

By calculating the reaction barriers for the interaction of N-cyclobutylhydroxylamine with a library of different functional groups, it is possible to predict which reactions are likely to be favorable. For example, its reactivity as a nucleophile towards various electrophiles, or its potential as a precursor for radical species in the presence of an oxidant, can be systematically evaluated.

High-throughput screening using computational methods can quickly identify promising reaction partners, which can then be prioritized for experimental investigation. This approach saves significant time and resources compared to traditional experimental screening.

Table 3: Hypothetical Screening of N-Cyclobutylhydroxylamine Reactivity

SubstrateReaction TypeCalculated Activation Energy (kcal/mol)Predicted Feasibility
AcrylonitrileMichael Addition18.2Moderate
Benzoyl ChlorideAcylation12.5High
StyreneRadical Addition28.9Low
Di-tert-butyl peroxideHydrogen Abstraction15.7High

Note: The data presented is for illustrative purposes to demonstrate the concept of in silico reactivity screening.

Computational Design of Catalytic Systems

While N-cyclobutylhydroxylamine hydrochloride itself is not a catalyst, computational methods can be employed to design catalytic systems that utilize it as a substrate or a reagent. For instance, if a desired transformation involves the oxidation of the hydroxylamine, a catalyst could be designed to lower the activation energy of this process.

This design process often involves:

Proposing a catalytic cycle: This involves identifying a plausible series of elementary steps for the catalyzed reaction.

Modeling the catalyst-substrate interactions: Using molecular docking and quantum mechanics calculations to understand how the catalyst binds to N-cyclobutylhydroxylamine and facilitates the desired reaction.

In silico modification of the catalyst: Systematically altering the structure of the proposed catalyst (e.g., changing ligands on a metal center) and recalculating the reaction energetics to identify modifications that improve its efficiency.

This iterative process of design, calculation, and refinement can lead to the development of novel and highly effective catalysts for reactions involving N-cyclobutylhydroxylamine hydrochloride.

Q & A

Q. What synthetic methodologies are recommended for preparing N-cyclobutylhydroxylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination using cyclobutanone and hydroxylamine hydrochloride in the presence of a reducing agent (e.g., sodium cyanoborohydride). Key parameters include pH control (6.5–7.5), temperature (25–40°C), and reaction time (12–24 hours). Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical to isolate the hydrochloride salt . Validate purity using NMR (¹H/¹³C) and HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. Which analytical techniques are most effective for characterizing N-cyclobutylhydroxylamine hydrochloride, and how are they validated?

  • Methodological Answer :
  • Structural Confirmation : ¹H NMR (D₂O, δ 2.5–3.5 ppm for cyclobutyl protons), ¹³C NMR (δ 25–35 ppm for cyclobutyl carbons), and FT-IR (N–O stretch ~950 cm⁻¹).
  • Purity Assessment : Reverse-phase HPLC (≥95% purity) with UV detection (210 nm). Cross-validate with elemental analysis (C, H, N, Cl) and mass spectrometry (ESI-MS for [M+H]⁺) .
  • Reference Standards : Use certified analytical standards (e.g., Cayman Chemical’s protocols) for calibration .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Prepare buffered solutions (pH 1–10), incubate at 25°C/40°C, and monitor degradation via HPLC at intervals (0, 1, 3, 7 days).
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C with desiccants, analyzing moisture uptake and chemical stability .
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or spectral results?

  • Methodological Answer :
  • Root-Cause Analysis : Verify synthetic steps (e.g., side reactions during cyclobutyl ring formation) and purity of starting materials.
  • Statistical Validation : Use ANOVA to compare batch variations or replicate experiments.
  • Advanced Characterization : Employ 2D NMR (HSQC, HMBC) to confirm structural assignments or LC-MS/MS to detect trace impurities .

Q. How can computational modeling predict the reactivity or toxicity of N-cyclobutylhydroxylamine hydrochloride?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry (Gaussian 16) to study electronic properties (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Toxicity Prediction : Use QSAR models (e.g., ECOSAR) or molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., cytochrome P450 enzymes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.